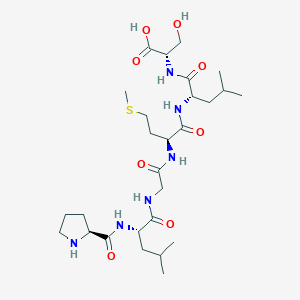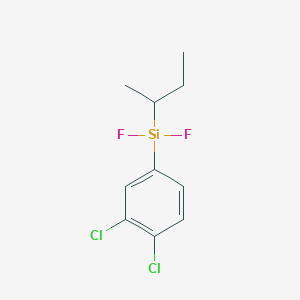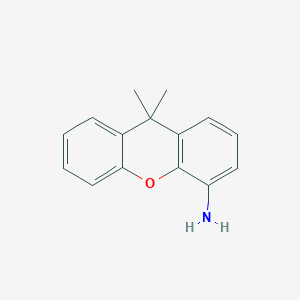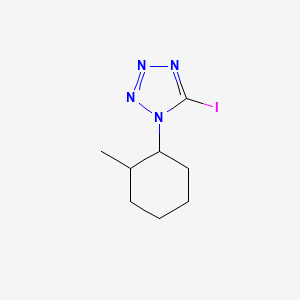![molecular formula C18H26ClNO2 B12618687 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide CAS No. 921210-69-7](/img/structure/B12618687.png)
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is a chemical compound with a complex structure that includes a chloro group, a hydroxyphenyl group, and a methylcyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloropentanoyl chloride with 2-(4-hydroxyphenyl)-1-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the chloro group.
Substitution: Nucleophiles like sodium azide or thiols can replace the chloro group under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Similar in having a chloro and hydroxy group but differs in the overall structure.
4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Shares the chloro and hydroxyphenyl groups but has a different core structure.
Uniqueness
5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
921210-69-7 |
|---|---|
Fórmula molecular |
C18H26ClNO2 |
Peso molecular |
323.9 g/mol |
Nombre IUPAC |
5-chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide |
InChI |
InChI=1S/C18H26ClNO2/c1-18(20-17(22)7-3-5-13-19)12-4-2-6-16(18)14-8-10-15(21)11-9-14/h8-11,16,21H,2-7,12-13H2,1H3,(H,20,22) |
Clave InChI |
CUMABCSHPIUZRO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1C2=CC=C(C=C2)O)NC(=O)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)


![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
